molecular formula C2H4ClF5OS B3120170 1-Chloro-2-(pentafluorosulfuranyloxy) ethane CAS No. 26039-34-9

1-Chloro-2-(pentafluorosulfuranyloxy) ethane

Cat. No.: B3120170
CAS No.: 26039-34-9
M. Wt: 206.56 g/mol
InChI Key: KNAVTGAJQKHZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(pentafluorosulfuranyloxy) ethane is a fluorinated organic compound characterized by the presence of a chlorine atom and a pentafluorosulfuranyl group attached to an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(pentafluorosulfuranyloxy) ethane typically involves the reaction of ethane derivatives with pentafluorosulfuranyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The compound is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(pentafluorosulfuranyloxy) ethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted ethane derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Chloro-2-(pentafluorosulfuranyloxy) ethane has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their stability and reactivity.

    Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(pentafluorosulfuranyloxy) ethane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, leading to its effects. The pentafluorosulfuranyl group plays a crucial role in modulating the compound’s reactivity and stability, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(trifluoromethoxy) ethane
  • 1-Chloro-2-(difluoromethoxy) ethane
  • 1-Chloro-2-(fluoromethoxy) ethane

Uniqueness

Compared to similar compounds, 1-Chloro-2-(pentafluorosulfuranyloxy) ethane stands out due to the presence of the pentafluorosulfuranyl group, which imparts unique properties such as enhanced thermal stability and resistance to chemical degradation. These characteristics make it particularly valuable in applications requiring robust and durable materials.

Properties

IUPAC Name

2-chloroethoxy(pentafluoro)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClF5OS/c3-1-2-9-10(4,5,6,7)8/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAVTGAJQKHZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OS(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClF5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26039-34-9
Record name 1-Chloro-2-(pentafluorosulfuranyloxy) ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-(pentafluorosulfuranyloxy) ethane
Reactant of Route 2
1-Chloro-2-(pentafluorosulfuranyloxy) ethane
Reactant of Route 3
1-Chloro-2-(pentafluorosulfuranyloxy) ethane
Reactant of Route 4
1-Chloro-2-(pentafluorosulfuranyloxy) ethane
Reactant of Route 5
Reactant of Route 5
1-Chloro-2-(pentafluorosulfuranyloxy) ethane
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-(pentafluorosulfuranyloxy) ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.